molecular formula C8H6ClFO2S B2576567 2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride CAS No. 1819971-28-2

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride

Cat. No.: B2576567
CAS No.: 1819971-28-2
M. Wt: 220.64
InChI Key: UVUNWXQELONMGK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H6ClFO2S. It is a member of the sulfonyl fluoride family, which are known for their stability and reactivity. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride typically involves the reaction of 4-chlorostyrene with sulfonyl fluoride reagents under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride is unique due to its stability and reactivity, particularly in nucleophilic substitution reactions. Its sulfonyl fluoride group provides distinct reactivity compared to other similar compounds, making it valuable in various chemical and biochemical applications .

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)ethenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUNWXQELONMGK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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